molecular formula C15H17NO4 B5236346 N-(1-benzofuran-2-ylcarbonyl)leucine

N-(1-benzofuran-2-ylcarbonyl)leucine

Cat. No. B5236346
M. Wt: 275.30 g/mol
InChI Key: SRXXTYJMEAEENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylcarbonyl)leucine, commonly known as NAAL, is a synthetic compound that has been extensively used in scientific research. NAAL is a highly potent and selective inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is a zinc metallopeptidase that is highly expressed in the central nervous system (CNS) and plays a critical role in the regulation of glutamatergic neurotransmission. NAAL has been shown to have various biochemical and physiological effects on the CNS, making it a valuable tool for studying glutamatergic neurotransmission and related disorders.

Mechanism of Action

NAAL exerts its pharmacological effects by inhibiting GCPII, which is an enzyme that plays a critical role in the regulation of glutamatergic neurotransmission. GCPII is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), which is a neuropeptide that acts as a modulator of glutamatergic neurotransmission. NAAL inhibits GCPII by binding to its active site, thereby preventing the hydrolysis of NAAG and leading to increased levels of NAAG in the CNS. The increased levels of NAAG have been shown to have various neuroprotective effects, including the inhibition of glutamate release and the reduction of oxidative stress.
Biochemical and Physiological Effects:
NAAL has been shown to have various biochemical and physiological effects on the CNS. In addition to its neuroprotective effects, NAAL has been shown to have analgesic effects in animal models of neuropathic pain. NAAL has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have antipsychotic effects in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of GCPII and the resulting modulation of glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

NAAL has several advantages as a research tool. It is a highly potent and selective inhibitor of GCPII, making it a valuable tool for studying the role of GCPII in various CNS disorders. NAAL is also relatively easy to synthesize and has been well-characterized in scientific literature. However, there are also some limitations to the use of NAAL in lab experiments. NAAL has poor solubility in water, which can make it difficult to administer in vivo. In addition, the use of NAAL in animal studies can be complicated by its potential toxicity and the need for appropriate controls.

Future Directions

There are several future directions for the use of NAAL in scientific research. One potential direction is the development of GCPII inhibitors as therapeutic agents for CNS disorders. The neuroprotective and analgesic effects of NAAL suggest that GCPII inhibition could be a promising therapeutic strategy for neurodegenerative diseases and neuropathic pain. Another potential direction is the use of NAAL as a research tool for studying the role of GCPII in other CNS disorders, such as depression and anxiety. Finally, the development of more water-soluble forms of NAAL could improve its utility in vivo and facilitate its use in future studies.

Synthesis Methods

The synthesis of NAAL involves the coupling of 2-benzofurancarboxylic acid with leucine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using a strong acid such as trifluoroacetic acid (TFA) to yield NAAL. The synthesis of NAAL has been described in various scientific publications and is considered to be a well-established method.

Scientific Research Applications

NAAL has been extensively used in scientific research to study the role of GCPII in various CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain. NAAL has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that GCPII inhibition could be a potential therapeutic strategy for these disorders. In addition, NAAL has been used to study the role of GCPII in the regulation of pain perception, with promising results indicating that GCPII inhibitors could be used as analgesics.

properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(2)7-11(15(18)19)16-14(17)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9,11H,7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXXTYJMEAEENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-carbonylamino)-4-methylpentanoic acid

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